N-Hydroxy-5-norbornene-2,3-dicarboximide

概要

説明

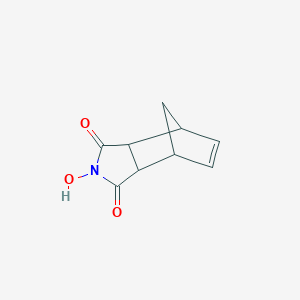

N-Hydroxy-5-norbornene-2,3-dicarboximide: is a chemical compound with the molecular formula C9H9NO3. It is known for its role in organic synthesis, particularly in peptide synthesis. The compound is characterized by its bicyclic structure, which includes a norbornene ring system with a hydroxyimide functional group.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Hydroxy-5-norbornene-2,3-dicarboximide involves the reaction of maleic anhydride with cyclopentadiene to form the Diels-Alder adduct, which is then hydrolyzed to yield the corresponding dicarboxylic acid. This acid is then converted to the imide using hydroxylamine .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

化学反応の分析

Thermal Isomerization

HONB undergoes thermal equilibration between exo and endo isomers. The endo isomer (kinetic product) forms predominantly in Diels-Alder reactions, while the exo isomer becomes accessible via heating .

| Isomerization Data | Exo | Endo |

|---|---|---|

| Thermodynamic Stability (DFT) | ΔG = 0.0 kcal/mol | ΔG = +0.3 kcal/mol |

| Equilibrium Ratio (Exo:Endo) | 53:47 (neat conditions) | |

| Activation Energy | 25–27 kcal/mol (experimental) |

Density functional theory (DFT) calculations at the B97-D/6-311G(d,p) level confirm near-identical energies for both isomers .

Formation of Carbonate Derivatives

HONB reacts with triphosgene to synthesize N,N’-bis-(5-exo-norbornene-2,3-dicarboxyimidyl) carbonate, a novel compound .

| Reaction Parameters | Details |

|---|---|

| Reactants | HONB (exo isomer) + triphosgene (solid) |

| Conditions | Anhydrous dichloromethane, 0°C → RT |

| Key Advantage | Avoids hazardous phosgene gas; higher safety profile |

The exo carbonate derivative is thermodynamically favored (ΔG = -2.4 kcal/mol vs. endo) .

Theoretical and Spectroscopic Studies

NMR Differentiation of Isomers :

| Proton/Carbon | Exo Isomer (δ, ppm) | Endo Isomer (δ, ppm) | Difference (Δδ) |

|---|---|---|---|

| H2/H3 (¹H-NMR) | 3.12 | 2.61 | 0.51 |

| C7 (¹³C-NMR) | 48.7 | 40.2 | 8.5 |

DFT Insights :

科学的研究の応用

Peptide Synthesis

Overview

NHND is primarily recognized for its role in peptide synthesis. It serves as a coupling agent that enhances the efficiency and selectivity of peptide bond formation.

Mechanism

The compound reacts with protected amino acids or peptides in the presence of a carbodiimide reagent to produce N-hydroxy-Norbornene-2,3-dicarboximide esters. These esters are highly reactive towards free amino acids or peptides, facilitating the formation of desired peptides while minimizing side reactions and undesired by-products .

Advantages

- Reduced Racemization : NHND decreases racemization during peptide synthesis, leading to higher yields of the desired enantiomer .

- High Purity : The process allows for the easy removal of NHND from the reaction mixture, resulting in peptides of high purity .

Nuclear Magnetic Resonance (NMR) Applications

Overview

NHND has been utilized in NMR spectroscopy as a stabilizing agent for various compounds, enhancing the detection and analysis of metabolites.

Stability Considerations

Research indicates that NHND is not stable for prolonged periods (>12 hours), which necessitates careful handling during experiments . However, it has been effectively used to improve signal quality in hyperpolarized NMR studies.

Case Study: Hyperpolarized 13C NMR

In studies involving hyperpolarized 13C NMR, NHND was employed to enhance the sensitivity of metabolic tracers such as amino acids. This application is crucial for cancer diagnostics, where metabolic profiling can provide insights into tumor metabolism and therapeutic responses .

Industrial Applications

Chemical Manufacturing

NHND's properties make it suitable for use in chemical manufacturing processes where selective reactions are required. Its ability to inhibit the formation of undesired by-products is particularly beneficial in producing high-value chemical intermediates.

作用機序

The mechanism of action of N-Hydroxy-5-norbornene-2,3-dicarboximide involves its ability to form active esters, which are crucial intermediates in peptide synthesis. The hydroxyimide group facilitates the formation of these esters, thereby enhancing the efficiency of peptide bond formation. This compound also inhibits the formation of N-acylureas, which are undesirable by-products in peptide synthesis .

類似化合物との比較

- N-Hydroxyphthalimide

- N-Hydroxysuccinimide

- N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide

Comparison: N-Hydroxy-5-norbornene-2,3-dicarboximide is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. For instance, N-Hydroxyphthalimide and N-Hydroxysuccinimide are commonly used in peptide synthesis, but they lack the bicyclic norbornene ring system, which can influence the reactivity and selectivity of the reactions they undergo.

生物活性

N-Hydroxy-5-norbornene-2,3-dicarboximide (NHD) is a compound with notable biological activities, particularly in the fields of antiviral treatment and peptide synthesis. This article reviews its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

- Molecular Formula : CHNO

- Molecular Weight : 179.17 g/mol

- CAS Number : 21715-90-2

- Appearance : White to off-white crystalline powder

NHD is characterized by its unique structure, which includes a hydroxyl group and two carboximide functionalities. This structure contributes to its reactivity and biological activity.

Antiviral Activity

NHD exhibits significant antiviral properties, particularly against HIV. It functions primarily by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication. Research indicates that:

- Mechanism of Action : NHD impedes the synthesis of viral DNA by inhibiting reverse transcriptase, effectively blocking HIV replication .

- Dosage and Efficacy : In animal studies, a dosage of 5 mg/kg was effective against cancer cells, with human trials showing no toxicity at doses up to 500 mg/day .

Pharmacological Evaluation

Recent studies have evaluated NHD's affinity for various serotonin receptors (5-HT receptors), contributing to its potential therapeutic applications in neuropharmacology:

- Binding Affinity : NHD derivatives have shown high specificity for 5-HT, 5-HT, and 5-HT receptors. The most active compounds were identified through functional assays and molecular docking studies .

Table 1: Binding Affinities of NHD Derivatives to Serotonin Receptors

| Compound | 5-HT pKi | 5-HT pKi | 5-HT pKi |

|---|---|---|---|

| Norbo-1 | 8.25 ± 0.12 | 7.50 ± 0.10 | 6.80 ± 0.15 |

| Norbo-7 | 8.00 ± 0.20 | 7.80 ± 0.12 | 6.90 ± 0.10 |

| Norbo-10 | 8.50 ± 0.15 | 7.60 ± 0.08 | 7.00 ± 0.12 |

Antibacterial Activity

NHD also demonstrates antibacterial properties against both gram-positive and gram-negative bacteria:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values in the range of , indicating potent antibacterial activity, including against antibiotic-resistant strains .

Table 2: Antibacterial Activity of NHD

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 8 |

Applications in Peptide Synthesis

NHD is widely utilized in peptide synthesis due to its ability to inhibit racemization:

- Synthesis Methodology : It is employed as a coupling agent in solution-phase peptide synthesis, enhancing yields while minimizing side reactions . The process allows for the formation of high-purity peptides without significant by-product formation.

Case Studies

- Antiviral Efficacy Against HIV :

- Peptide Synthesis Optimization :

Q & A

Basic Research Questions

Q. What is the role of HONB in peptide synthesis, and how is it methodologically applied?

HONB is a critical reagent for forming active esters in peptide synthesis, particularly when coupled with -dicyclohexylcarbodiimide (DCC). This method minimizes racemization and avoids byproducts like -acylurea. The HONB-DCC approach involves reacting carboxyl groups with HONB to generate active esters, which then undergo nucleophilic attack by amino groups to form peptide bonds. Key advantages include high yields (≥95%) and compatibility with sensitive amino acids like cysteine and histidine .

Q. What characterization techniques are standard for confirming HONB-derived compound structures?

Routine characterization includes:

- NMR spectroscopy : H and C NMR to analyze chemical shifts and coupling constants (e.g., norbornene protons at δ 5.8–6.5 ppm and hydroxyl groups at δ 8.9–9.2 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 179.17 for HONB) and fragmentation patterns to confirm purity .

- Melting point analysis : HONB melts at 165–170°C, with deviations indicating impurities .

Q. How does HONB solubility influence its reactivity in organic synthesis?

HONB is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, THF) and ethanol. Solubility data in binary solvent systems (e.g., methanol-DMF) show temperature-dependent behavior, with Hansen solubility parameters aiding solvent selection for reaction optimization .

Q. What safety protocols are essential when handling HONB?

HONB is classified as a skin/eye irritant (Xi hazard code). Key precautions include:

- Using gloves, goggles, and lab coats.

- Storing at 2–8°C in airtight containers.

- Avoiding inhalation; work in a fume hood.

Emergency measures: Flush eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can HONB-DCC reaction conditions be optimized to minimize racemization?

Strategies include:

- Low temperature : Conduct reactions at 0–4°C to reduce kinetic racemization .

- Solvent choice : Use DMF or THF to stabilize intermediates.

- Stoichiometry : Maintain a 1.2:1 molar ratio (HONB:carboxyl component) to ensure complete activation .

Racemization rates for HONB are <1% compared to ~5% for traditional carbodiimide methods .

Q. How does HONB stereochemistry affect its reactivity in derivatives?

The norbornene ring’s exo/endo configuration impacts steric accessibility. For example, exo-HONB derivatives exhibit higher reactivity in photoacid generators due to reduced steric hindrance. Computational studies (DFT) and X-ray crystallography are used to correlate stereochemistry with activation energy barriers .

Q. What is HONB’s role in photoacid generator (PAG) design for lithography?

HONB derivatives (e.g., PHDBD copolymers) act as nonionic PAGs in photoresists. Upon UV/EB exposure, they release sulfonic acids, enabling high-resolution patterning. Key parameters:

- Quantum yield : ~0.3 for HONB-based PAGs at 248 nm.

- Thermal stability : Decomposition >200°C, suitable for semiconductor processing .

Q. How do solubility parameters influence HONB’s efficiency in multi-step syntheses?

Hansen solubility parameters (HSPs) predict miscibility in solvent blends. For example, HONB’s HSPs (δD=18.2, δP=8.1, δH=6.3) align with DMF (δD=17.4, δP=13.7, δH=11.3), enabling high reaction efficiency. Poor solvent matches (e.g., hexane) lead to precipitation and incomplete reactions .

Q. What methods resolve stereoisomers in HONB-functionalized compounds?

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients.

- Crystallography : Single-crystal X-ray diffraction to assign absolute configurations (e.g., distinguishing R/S isomers in pheromone inhibitors) .

Q. How is HONB applied in bioactive peptide synthesis?

HONB enables the synthesis of complex peptides like iPD1 (a bacterial pheromone inhibitor). The protocol involves:

Fragment condensation using HONB-DCC.

Deprotection with trifluoroacetic acid.

Purification via reverse-phase HPLC.

The synthetic iPD1 matches native activity (IC=0.8 nM) .

特性

IUPAC Name |

4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSTQCWRDLYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885178 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21715-90-2 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21715-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-5-norbornene-2,3-dicarboximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21715-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21715-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxynorborn-5-ene-2,3-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。